molecular formula C16H17NO4 B166695 Pyrophen CAS No. 131190-56-2

Pyrophen

Cat. No. B166695
CAS RN: 131190-56-2
M. Wt: 287.31 g/mol
InChI Key: VFMQMACUYWGDOJ-AWEZNQCLSA-N
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Description

Pyrophen is a natural product derived from the fungus Aspergillus niger . It has a molecular formula of C16H17NO4 and a molecular weight of 287.315 Da . The biosynthetic gene cluster for Pyrophen has been identified in Aspergillus niger ATCC 1015 .


Synthesis Analysis

The total synthesis of Pyrophen has been reported . The synthesis involves the use of N-acetyl amino acids, which can cyclize to the corresponding azalactone under coupling conditions . This azalactone can then tautomerize, erasing any stereochemical integrity . Efforts are now focused on completing the synthesis via the same route, but starting with the N-Boc (tert-butyloxycarbonyl) amino acid and swapping the protecting group for an acetyl group at the final stage of the synthesis .


Molecular Structure Analysis

The molecular structure of Pyrophen has been elucidated using 1D and 2D NMR and MS (EI, ESI, HRESI) data . The structure includes a pyrone ring and an L-phenylalanine moiety .


Physical And Chemical Properties Analysis

Pyrophen is a compound with a molecular formula of C16H17NO4 and a molecular weight of 287.315 Da . Further details about its physical and chemical properties are not available in the search results.

Mechanism of Action

Target of Action

Pyrophen is a bioactive pyrone derivative produced by the fungus Aspergillus niger It’s known that pyrophen is produced by a nonribosomal peptide synthetase (nrps)-nonreducing polyketide synthase (nrpks) hybrid enzyme . This suggests that Pyrophen may interact with various biological targets, potentially including enzymes and receptors in the host organism.

Mode of Action

It’s known that pyrophen is a product of the nrps-nrpks hybrid enzyme . This enzyme is promiscuous towards a variety of substituted phenylalanine analogues . This suggests that Pyrophen might interact with its targets in a similar manner, potentially leading to various biochemical changes in the host organism.

Biochemical Pathways

It’s known that pyrophen is derived from amino acids and is produced by the nrps-nrpks hybrid enzyme . This suggests that Pyrophen might affect various biochemical pathways related to amino acid metabolism and other processes regulated by NRPS and PKS enzymes.

Pharmacokinetics

It’s known that pyrophen is a small molecule , which suggests that it might have good bioavailability and could be distributed throughout the body

Result of Action

It’s known that pyrophen is a bioactive compound . This suggests that Pyrophen might have various biological effects, potentially including antimicrobial activities .

Action Environment

It’s known that pyrophen is produced byAspergillus niger, a fungus that can adapt to various environmental conditions This suggests that Pyrophen might also be stable under various environmental conditions

properties

IUPAC Name

N-[(1S)-1-(4-methoxy-6-oxopyran-2-yl)-2-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-11(18)17-14(8-12-6-4-3-5-7-12)15-9-13(20-2)10-16(19)21-15/h3-7,9-10,14H,8H2,1-2H3,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMQMACUYWGDOJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156940
Record name Pyrophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrophen

CAS RN

131190-56-2
Record name Pyrophen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131190562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1S)-1-(4-methoxy-2-oxo-2H-pyran-6-yl)-2-phenylethyl]acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is pyrophen and where is it found?

A1: Pyrophen is a natural product belonging to the α-pyrone family. It was first isolated from the fungus Aspergillus niger []. It has since been found in various Aspergillus species [, , , , , , , , , , , ] and even a strain of Bacillus methylotrophicus [].

Q2: What is the chemical structure of pyrophen?

A2: Pyrophen is a 4-methoxy-2-pyrone derivative of L-phenylalanine []. Its chemical structure consists of a pyrone ring core with a methoxy group at the 4-position and a phenylacetamide side chain at the 6-position [, ].

Q3: What is the molecular formula and molecular weight of pyrophen?

A3: The molecular formula of pyrophen is C14H15NO4, and its molecular weight is 261.27 g/mol [, ].

Q4: What spectroscopic data is available for characterizing pyrophen?

A4: Pyrophen's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, COSY, DEPT, HMQC, HMBC, and mass spectrometry (LC-MS, EI, ESI, HRESI) [, , , , , , ].

Q5: How is pyrophen biosynthesized?

A5: Pyrophen biosynthesis involves a nonribosomal peptide synthetase (NRPS)-nonreducing polyketide synthase (NRPKS) hybrid enzyme (AnATPKS) found in Aspergillus niger []. This unique enzyme utilizes L-phenylalanine and other substituted phenylalanine analogues to construct the molecule [].

Q6: Can pyrophen be chemically synthesized?

A6: Yes, the first total synthesis of pyrophen has been achieved. The six-step synthesis utilizes commercially available N-Boc amino acids and features a Claisen condensation for fragment coupling and a dioxinone thermolysis/cyclization cascade to form the α-pyrone ring [].

Q7: What biological activities have been reported for pyrophen?

A7: Pyrophen has shown promising anticancer activity, particularly against breast cancer cells [, ]. Additionally, it exhibits antimicrobial activity against a range of human, plant, and fish pathogens, including Candida parapsilosis [, ].

Q8: Are there any studies on the structure-activity relationship (SAR) of pyrophen?

A9: While detailed SAR studies are limited, research has shown that the AnATPKS enzyme involved in pyrophen biosynthesis exhibits promiscuity towards substituted phenylalanine analogues []. This suggests that modifications to the phenylacetamide side chain could potentially influence the activity and selectivity of pyrophen analogues.

Q9: Have any pyrophen analogues been synthesized or isolated?

A10: By utilizing precursor feeding and heterologous expression of the AnATPKS enzyme and an associated O-methyltransferase (AnOMT), researchers have successfully generated a library of substituted pyrophen analogues []. This opens up possibilities for exploring the SAR of pyrophen and developing more potent and selective derivatives.

Q10: What is known about the stability and formulation of pyrophen?

A10: Currently, there is limited information available regarding the stability of pyrophen under various conditions or specific formulation strategies employed to enhance its stability, solubility, or bioavailability.

Q11: Have there been any studies on the pharmacokinetics and pharmacodynamics (PK/PD) of pyrophen?

A11: To date, no studies have been published focusing on the ADME (absorption, distribution, metabolism, excretion) properties or in vivo activity and efficacy of pyrophen.

Q12: Are there any known toxicity or safety concerns associated with pyrophen?

A14: Although some data exists on its in vitro cytotoxicity [, ], comprehensive toxicological studies are lacking. Further research is needed to establish the safety profile of pyrophen and determine its potential for adverse effects.

Q13: What analytical methods are used to detect and quantify pyrophen?

A15: Pyrophen can be detected and quantified using various analytical techniques, including high-performance liquid chromatography (HPLC) with PDA detection [] and liquid chromatography-mass spectrometry (LC-MS) [].

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